Acrivastine is a second-generation H1-receptor antagonist. [] It is classified as a non-sedating antihistamine due to its reduced potential for causing drowsiness compared to first-generation antihistamines. [, ] In scientific research, acrivastine serves as a valuable tool for studying histamine H1-receptor activity and its role in various physiological processes.
Acrivastine is derived from the compound 4-methyl-1-(2-pyridyl)-1H-pyrazole-3-carboxylic acid. It belongs to the class of antihistamines, specifically categorized as a selective H1 receptor antagonist. This classification indicates its mechanism of blocking histamine from exerting its effects on target tissues, which is pivotal in allergic responses.
The synthesis of Acrivastine involves several methods that utilize various organic reactions. One notable method includes:
Acrivastine has a complex molecular structure characterized by the following features:
Acrivastine undergoes various chemical reactions during its synthesis and degradation:
The mechanism of action for Acrivastine involves:
Acrivastine exhibits several notable physical and chemical properties:
Acrivastine's primary application is in the treatment of allergic conditions:
The industrial synthesis of acrivastine (chemical name: (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid) follows a meticulously designed multi-step sequence that balances stereoselectivity with scalability. According to patent CN104447516B, the synthesis commences with 2-methyl-3-(4-methylphenyl)propenoic acid as the foundational raw material [3]. The critical pathway involves four chemically distinct stages:
A primary synthetic challenge lies in managing the E/Z isomerism during the condensation step, where optimal heating at 80°C in toluene maximizes the thermodynamically stable E-isomer (>98% stereopurity). Additionally, the sequence requires protective group strategies for the pyrrolidine nitrogen to prevent undesired quaternization during alkylation [7]. The cumulative yield for this 6-step process reaches 65–70% on pilot-plant scales, representing a significant improvement over earlier routes limited by low stereoselectivity (<50% E-isomer) and laborious purification.
Table 1: Key Stages in Acrivastine Multi-Step Synthesis
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Critical Challenge |
---|---|---|---|---|
1 | Esterification | EtOH, H₂SO₄, reflux | >95 | None significant |
2 | Bromination | NBS, CCl₄, 75°C | 85 | Regioselectivity control |
3 | Suzuki Coupling | Pd catalyst, K₂CO₃, THF/H₂O | 90 | Pd residue removal |
4 | Hydrolysis | NaOH, H₂O, 25°C | 95 | Ester selectivity |
5 | Aldol Condensation | Toluene, Dean-Stark, 80°C | 80 | E/Z isomer control |
6 | Crystallization | Ethanol/water mixture | 98 | Polymorph purity |
The strategic incorporation of Suzuki-Miyaura coupling revolutionized acrivastine manufacturing by replacing stoichiometric organometallic reagents with boron-based nucleophiles. As detailed in patent CN104447516B, the pivotal bond formation occurs between brominated aromatic precursor and 6-(1-pyrrolidinyl)-2-pyridineboronic acid under Pd catalysis [3]. Catalyst screening identified PdCl₂(dppf) (ferrocenylbis(diphenylphosphine)) as optimal, operating at 0.5 mol% loading in THF/H₂O (3:1) with K₂CO₃ base at 65°C. This system delivers 90–92% coupling yield while minimizing protodebromination (<1% side-product) [3].
Recent methodological innovations focus on ligand-accelerated catalysis to suppress Pd leaching. Research demonstrates that XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) enables catalyst loadings as low as 0.1 mol% by stabilizing the Pd(0) species against aggregation [6]. Equally critical is the implementation of in situ reduction protocols where Pd(II) pre-catalysts are activated by primary alcohols (e.g., ethanol) instead of phosphines. This prevents ligand oxidation and avoids substrate consumption during pre-catalyst reduction – a key advancement enabling >5,000 turnover numbers (TON) in continuous flow systems [6]. Post-reaction, Pd recovery exceeds 99% through adsorption on activated carbon or silica-thiol hybrid materials, addressing metal contamination concerns in APIs [3].
Table 2: Performance Metrics of Pd Catalysts in Acrivastine Coupling Step
Catalyst System | Ligand | Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) | Pd Residue (ppm) |
---|---|---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | 1.0 | DME/H₂O | 80 | 75 | 350 |
PdCl₂(dppf) | None | 0.5 | THF/H₂O | 65 | 92 | 120 |
Pd₂(dba)₃ | XPhos | 0.1 | Toluene/H₂O | 100 | 95 | 15 |
Pd(OAc)₂ | SPhos | 0.2 | EtOH/H₂O | 70 | 89 | 45 |
PdCl₂(ACN)₂ | Xantphos | 0.3 | Dioxane/H₂O | 90 | 94 | 28 |
The formation of acrivastine’s tertiary amine moiety relies on nucleophilic substitution and Knoevenagel-type condensation, where reaction engineering has substantially improved atom economy. Early routes suffered from dialkylation impurities due to the nucleophilicity of pyrrolidine. This was mitigated through:
Solvent selection critically influences the kinetics of iminium formation during the acrylate installation. Polar aprotic solvents like DMF facilitate rapid condensation but promote epimerization. Switching to toluene enables azeotropic water removal while preserving stereochemical integrity. Additionally, controlled hydrolysis of the ethyl ester intermediate prevents decarboxylation – a side reaction prevalent under prolonged heating. Maintaining pH 9–10 and temperatures below 30°C during hydrolysis ensures >98% recovery of the carboxylic acid precursor [3] [7].
Solvent engineering underpins the sustainability and efficiency of acrivastine manufacturing. The patented process employs a biphasic THF/water mixture (3:1 v/v) for Suzuki coupling, where THF solubilizes organic substrates while water facilitates inorganic base dissolution. This system enhances catalytic turnover by preventing boronic acid homocoupling – a common issue in purely organic solvents [3]. For the condensation step, anhydrous toluene proves ideal due to its ability to form low-boiling azeotropes with water (Dean-Stark trapping), driving the equilibrium toward enone formation.
Temperature modulation is vital:
Notably, catalyst recycling is achieved via aqueous/organic phase separation after acidification (pH 5), where >95% Pd partitions into the aqueous phase. This allows Pd reclamation by electrochemical deposition or chelating resins. Recent advances explore continuous flow processing with immobilized Pd catalysts (e.g., Pd on TiO₂), achieving space-time yields of 2.5 kg·L⁻¹·day⁻¹ while eliminating metal removal steps [6]. Process mass intensity (PMI) analyses confirm that solvent recovery via distillation reduces overall PMI by 40% compared to batch operations.
Table 3: Solvent Systems and Efficiency Parameters in Acrivastine Synthesis
Reaction Stage | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Byproduct Formation (%) | Solvent Recovery Rate (%) |
---|---|---|---|---|---|
Suzuki Coupling | THF/H₂O (3:1) | 65 | 1.5 | <1.0 | 85 |
Ester Hydrolysis | Ethanol/H₂O (4:1) | 25 | 4.0 | <0.5 | 90 |
Amine Alkylation | Toluene/H₂O (biphasic) | 60 | 3.5 | <2.0 | 92 |
Acrylate Condensation | Toluene | 80 | 6.0 | <1.5 | 95 |
Crystallization | Ethanol/H₂O (1:2) | 0–5 | 12 (aging) | None | 80 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7